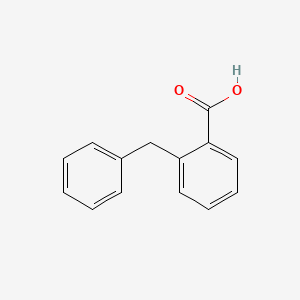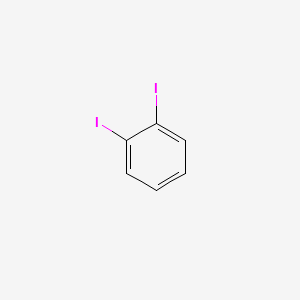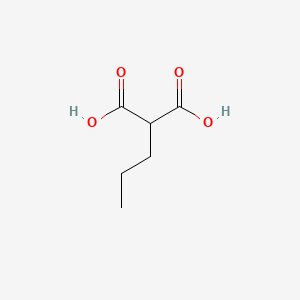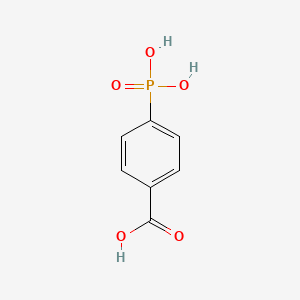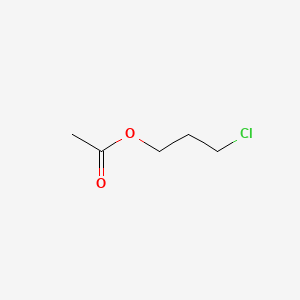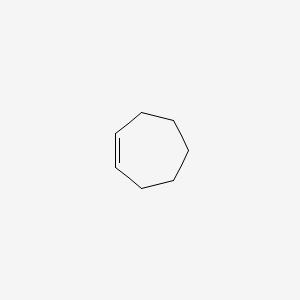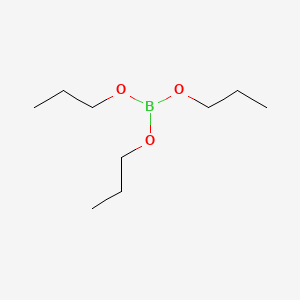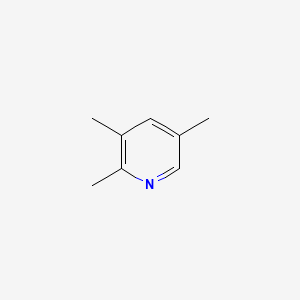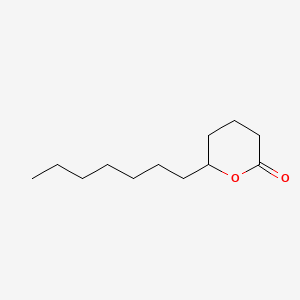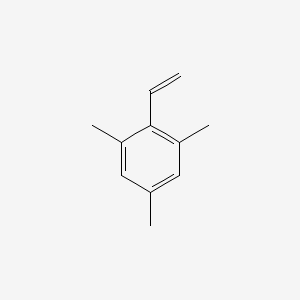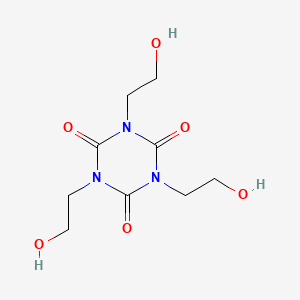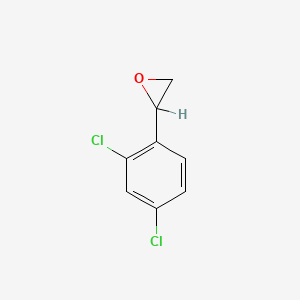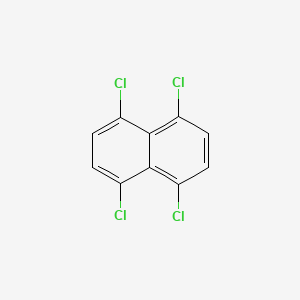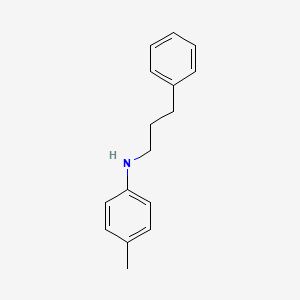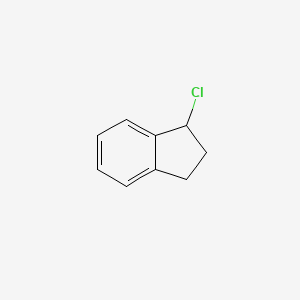
1-Chloroindan
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Chloroindan involves a multi-step reaction with two steps . The first step involves a reaction with sodium borohydride, yielding an 89.5 percent result . The second step involves a reaction with thionyl chloride, yielding a 96 percent result .Molecular Structure Analysis
The molecular structure of 1-Chloroindan is represented by the formula C9H9Cl . It has no hydrogen bond acceptors or donors, and no freely rotating bonds . Its ACD/LogP value is 3.08 .Physical And Chemical Properties Analysis
1-Chloroindan has a density of 1.2±0.1 g/cm3, a boiling point of 228.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.6±3.0 kJ/mol, and it has a flash point of 76.2±7.3 °C . The index of refraction is 1.570, and its molar refractivity is 43.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Biocatalytic Preparation and Antifungal Activity
1-Chloroindan derivatives, such as chloroindanol, have been explored for their antifungal properties. A study by Pinedo-Rivilla et al. (2020) focused on the biocatalytic preparation of chloroindanol derivatives, revealing their effectiveness against the phytopathogenic fungus Botrytis cinerea. These compounds were obtained via biotransformation methods and displayed significant antifungal activity, highlighting their potential in agricultural and pharmaceutical applications (Pinedo-Rivilla et al., 2020).
Antimalarial Activity and Mechanisms
The antimalarial properties of chloroquine, a compound related to 1-Chloroindan, have been widely recognized. Studies have examined its efficacy and mechanisms against chloroquine-resistant parasites. For instance, Aguiar et al. (2012) investigated two novel 4-aminoquinolines based on chloroquine structure, demonstrating their effectiveness against Plasmodium falciparum both in vitro and in vivo. These findings suggest potential avenues for developing new antimalarial agents inspired by the structure and function of chloroquine (Aguiar et al., 2012).
Anti-inflammatory Properties
Indanyltetrazole derivatives, which include chloroindan variants, have shown promising anti-inflammatory effects. A study by Bepary et al. (2008) evaluated compounds like 5-(6'-chloroindan-1'-yl)tetrazole for their anti-inflammatory activity in rat models. These compounds demonstrated significant inhibition of inflammation, comparable to standard treatments, indicating their potential therapeutic application in treating inflammatory conditions (Bepary et al., 2008).
Metabolic Profiling in Drug Toxicity Studies
1-Chloroindan derivatives have been used in metabolic profiling to study drug toxicity. Beckonert et al. (2007) employed NMR spectroscopy to analyze biological fluids in toxicological screenings, using compounds like chloroquine as part of their methodology. This approach helps in understanding the metabolic responses and mechanisms involved in drug-induced toxicities, contributing to safer drug development and usage (Beckonert et al., 2007).
Wound Healing Potential
Chlorogenic acid, a compound related to 1-Chloroindan, has been studied for its wound-healing properties. Chen et al. (2013) investigated the effects of topical chlorogenic acid on wound healing in rats. The study demonstrated accelerated wound closure, increased collagen synthesis, and enhanced inflammatory response modulation, suggesting chlorogenic acid's potential in promoting wound healing (Chen et al., 2013).
Resistance to Antiseptics
The increasing resistance to antiseptics like chlorhexidine,closely related to 1-Chloroindan, is a growing concern in healthcare settings. Kampf's (2016) study highlighted the emerging resistance to chlorhexidine among certain bacterial strains. This resistance can result in healthcare-associated infections and outbreaks, emphasizing the need for careful management and possibly the establishment of an antiseptic stewardship initiative to mitigate resistance development (Kampf, 2016).
Safety And Hazards
The safety data sheet for 1-Chloroindan suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Propiedades
IUPAC Name |
1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJXUWKOEVKMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956715 | |
| Record name | 1-Chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroindan | |
CAS RN |
35275-62-8 | |
| Record name | 1-Chloro-2,3-dihydro-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35275-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035275628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


